molecular formula C8H17Br B2378318 1-bromo-2,4,4-trimethylpentane CAS No. 30295-24-0

1-bromo-2,4,4-trimethylpentane

Cat. No.: B2378318
CAS No.: 30295-24-0
M. Wt: 193.128
InChI Key: RNRARZZEXIZUIJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated derivative of 2,4,4-trimethylpentane, also known as isooctane. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4,4-trimethylpentane can be synthesized through the bromination of 2,4,4-trimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2,4,4-trimethylpentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Chemical Engineering: It is employed in the study of reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of 1-bromo-2,4,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4,4-trimethylpentane is unique due to its specific bromination pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective substitution and elimination reactions, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

1-bromo-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRARZZEXIZUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30295-24-0
Record name 1-bromo-2,4,4-trimethylpentane
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